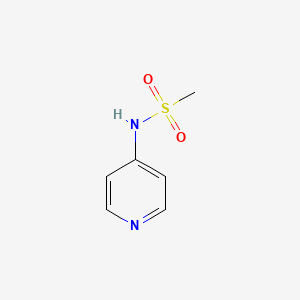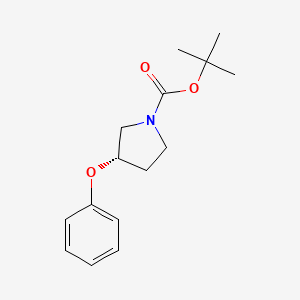
4-o-Tolylpiperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-o-Tolylpiperidine-4-carbonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyano group and an o-tolyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-Tolylpiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-cyanopiperidine with o-tolyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-o-Tolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as 4-cyano-4-(o-tolyl)piperidone.
Reduction: Reduced derivatives such as 4-amino-4-(o-tolyl)piperidine.
Substitution: Substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-o-Tolylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-o-Tolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4-phenylpiperidine: Similar structure but with a phenyl group instead of an o-tolyl group.
4-Cyano-4-(m-tolyl)piperidine: Similar structure but with a meta-tolyl group.
4-Cyano-4-(p-tolyl)piperidine: Similar structure but with a para-tolyl group.
Uniqueness
4-o-Tolylpiperidine-4-carbonitrile is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position allows for potential intramolecular interactions that are not possible in the meta or para isomers .
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
4-(2-methylphenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H16N2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3 |
Clé InChI |
SXQORFLMYVJAKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2(CCNCC2)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)





![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8697806.png)





